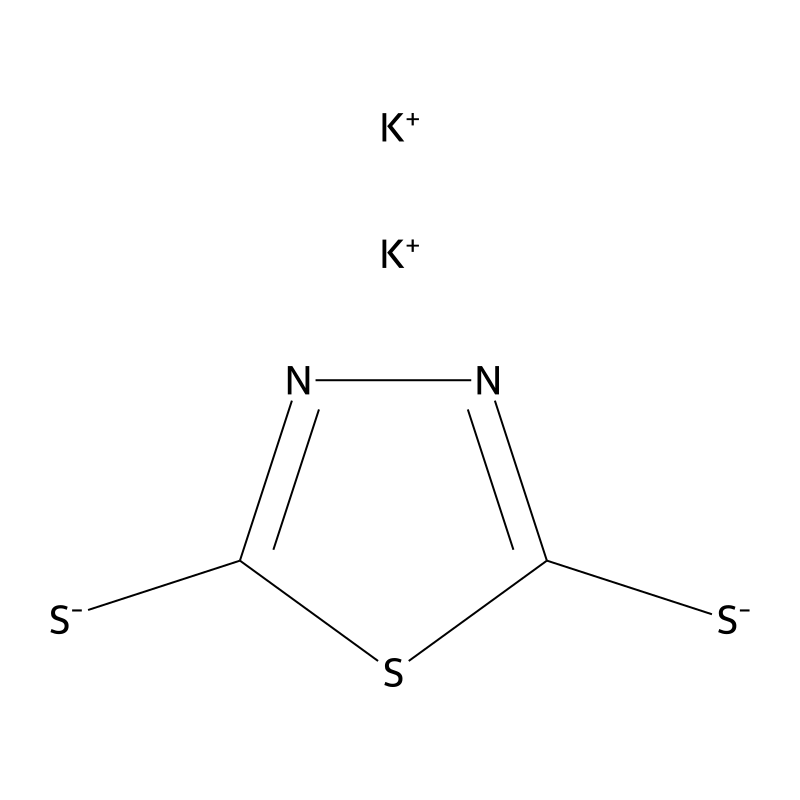Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Metal Removal
The core molecule, 1,3,4-thiadiazole-2,5-dithiol (without the potassium atoms), can undergo copolymerization with various metals including those with 1+, 2+, and 3+ charges. This essentially means it can bind and form long chain-like structures (polymers) with these metals Sigma-Aldrich: . This characteristic makes it a potential candidate for research into methods to remove heavy metals from water contaminated by industrial processes Sigma-Aldrich: .
Metal Detection
Research has explored the use of 1,3,4-thiadiazole-2,5-dithiol (the core molecule again) for metal detection purposes. Due to its strong attraction to gold, it can be used to create a self-assembled monolayer (SAM) on a gold electrode. This modified electrode exhibits a significant increase in sensitivity, potentially allowing for more precise detection of metals in specific environments Sigma-Aldrich: .
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is an organosulfur compound characterized by its unique structure and properties. Its molecular formula is , and it features a thiadiazole ring with two dithiolate groups. This compound is notable for its high solubility in water and ability to form stable complexes with metal ions, making it valuable in various chemical applications .
- Oxidation: It can be oxidized to form symmetrical disulfides using oxidizing agents such as hydrogen peroxide or iodine.
- Reduction: The compound can be reduced to yield thiols with reducing agents like sodium borohydride.
- Substitution: It undergoes nucleophilic substitution reactions with alkyl halides under mild conditions .
These reactions highlight the versatility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in synthetic chemistry.
Research indicates that dipotassium 1,3,4-thiadiazole-2,5-dithiolate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and antioxidant. The compound's ability to interact with thiol-containing proteins and metal ions suggests its utility in biochemical applications and drug development .
The synthesis of dipotassium 1,3,4-thiadiazole-2,5-dithiolate typically involves the following steps:
- Preparation of 1,3,4-thiadiazole-2,5-dithiol: A mixture of hydrazine hydrate, carbon disulfide, and pyridine is reacted at room temperature followed by heating.
- Formation of Dipotassium Salt: The resulting dithiol is treated with potassium hydroxide in ethanol at elevated temperatures to produce dipotassium 1,3,4-thiadiazole-2,5-dithiolate .
This method emphasizes the compound's straightforward synthesis and potential scalability for industrial applications.
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate finds numerous applications across various fields:
- Coordination Chemistry: It serves as a ligand for metal complexes.
- Organic Synthesis: Utilized as a sulfur-transfer reagent for synthesizing symmetrical disulfides.
- Biological Research: Investigated for its role in enzyme inhibition and as a probe for biological thiols.
- Industrial Use: Acts as a corrosion inhibitor and is included in formulations for lubricants .
These applications underline the compound's versatility and importance in both research and industry.
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has been studied for its interactions with various biological targets. Its ability to form complexes with metal ions enhances its effectiveness as a ligand and influences enzyme activity. The compound's interactions with thiol-containing proteins are particularly relevant in understanding its antioxidant properties and potential therapeutic applications .
Several compounds share structural similarities with dipotassium 1,3,4-thiadiazole-2,5-dithiolate. These include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) | Dithiol derivative | Used as a sulfur-transfer reagent |
| 2,5-Dimercapto-1,3,4-thiadiazole | Dithiol | High nucleophilicity; used in metal binding |
| 1,3,4-Thiadiazole-2,5-dithiol | Dithiol | Serves as a precursor for various thiadiazole derivatives |
Uniqueness
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate stands out due to its high water solubility and stability compared to similar compounds. Its ability to form stable complexes makes it particularly valuable in aqueous environments where other dithiols may not perform as effectively .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








